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Compound of Interest

Compound Name: Norfluorocurarine

Cat. No.: B1230234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
indole alkaloid norfluorocurarine. While specific experimental data from published literature is
not fully available in the public domain, this document outlines the expected spectroscopic
characteristics based on its known structure. It also details the standard experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this class of compounds.

Chemical Structure and Molecular Properties
Norfluorocurarine is a complex indole alkaloid with the following properties:

« Molecular Formula: Ci1sH20N20[1][2]

« Molecular Weight: 292.4 g/mol [1][2][3]

« CAS Number: 6880-54-2[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the complex, three-dimensional
structure of molecules like norfluorocurarine. Below are the predicted chemical shifts for *H
and 3C NMR spectroscopy.
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Note: The following tables present predicted chemical shift ranges. Actual experimental values

may vary depending on the solvent and other experimental conditions.

Predicted *H NMR Spectroscopic Data

Proton Type

Aromatic Protons

Predicted Chemical Shift (9,
ppm)

6.5-8.0

Notes

Protons on the indole ring
system.

Vinylic Proton

5.0-6.0

Proton attached to a carbon-

carbon double bond.

Aldehyde Proton

9.0-10.0

The highly deshielded proton
of the aldehyde group.

Aliphatic Protons

15-45

Protons on the saturated
carbon framework, including
those adjacent to nitrogen

atoms.

Amine N-H

Variable (often broad)

The chemical shift is highly
dependent on solvent and

concentration.

licted *°C : :

Carbon Type

Predicted Chemical Shift (9,
ppm)

Notes

The carbon of the

Aldehyde Carbonyl 190 - 200 .

aldehyde functional group.

) Carbons of the indole ring

Aromatic Carbons 110 - 150

system.

Carbons involved in the
Vinylic Carbons 100 - 140

carbon-carbon double bond.

_ ) Carbons in the saturated

Aliphatic Carbons 20-70

regions of the molecule.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of norfluorocurarine is expected to show characteristic absorption bands for its key
functional groups.

Expected Absorption Range

Functional Group ( 1 Vibration Mode
cm-

Stretching vibration of the

N-H Stretch (Amine) 3300 - 3500 )
nitrogen-hydrogen bond.
. Stretching of carbon-hydrogen
C-H Stretch (Aromatic) 3000 - 3100 ) )
bonds on the indole ring.
Stretching of carbon-hydrogen
C-H Stretch (Aliphatic) 2850 - 3000 bonds in the saturated parts of
the molecule.
Strong absorption due to the
C=0 Stretch (Aldehyde) 1720 - 1740 carbonyl group of the
aldehyde.
) Stretching vibrations within the
C=C Stretch (Aromatic) 1450 - 1600 o
aromatic ring.
Stretching of the carbon-
C-N Stretch 1000 - 1350

nitrogen bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, which aids in confirming its molecular weight and structure.

Predicted Mass Spectrometry Data

e Molecular lon (M*): The high-resolution mass spectrum should show a molecular ion peak
corresponding to the exact mass of norfluorocurarine (C19H20N20). The expected m/z
value for the protonated molecule [M+H]* would be approximately 293.16.
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o Fragmentation Pattern: Indole alkaloids typically undergo characteristic fragmentation
patterns. Common fragmentation pathways may involve the loss of small neutral molecules
or cleavage of the intricate ring system. The specific fragmentation pattern would need to be
determined experimentally.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of norfluorocurarine are provided
below. These protocols are based on standard practices for the analysis of indole alkaloids and
other natural products.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of purified norfluorocurarine in approximately 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-des, or MeOD). The choice of solvent can
affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm).

o Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field NMR spectrometer.

o Acquire 13C NMR spectra on the same instrument, typically at a frequency of 100 MHz for
a 400 MHz spectrometer.

o For complete structural elucidation, 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) should be performed.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal.

IR Spectroscopy Protocol

e Sample Preparation:
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o KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,
transparent pellet.

o Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount
and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000 to 400 cm~1.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as
methanol or acetonitrile.

o Data Acquisition:

o Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o For structural information, perform tandem mass spectrometry (MS/MS) to induce
fragmentation and record the product ion spectrum.

o Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation
pattern to deduce structural features of the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like norfluorocurarine.
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Workflow for Spectroscopic Analysis of Norfluorocurarine
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Caption: General workflow for the isolation and spectroscopic characterization of
norfluorocurarine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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